Citronellyl butyrate

Description

Significance and Research Context of Terpenoid Esters in Chemical Sciences

Terpenoid esters are a class of naturally derived compounds that garner significant academic interest due to their vast structural diversity and wide-ranging applications. aip.orgscielo.br These compounds, formed from a terpene alcohol and a carboxylic acid, are found widely in nature, particularly in plants, where they contribute to the plant's aroma and play roles in defense mechanisms. wisdomlib.orgglobalresearchonline.netmdpi.com The scientific community investigates terpenoids and their ester derivatives for their extensive biological activities, which include antibacterial, anti-inflammatory, antioxidant, and cytotoxic properties. aip.orgscielo.brmdpi.com

The functional versatility of terpenoid esters makes them valuable in numerous fields. aip.org In the pharmaceutical industry, they are explored as potential therapeutic agents. scielo.brmdpi.com Their aromatic qualities are extensively utilized in the cosmetics, perfume, and food industries, where they serve as fragrance and flavoring agents. aip.orgmdpi.comfrontiersin.org Research in chemical sciences focuses on the isolation of these esters from natural sources, the development of synthetic and biosynthetic production methods, and the characterization of their chemical and physical properties. scielo.brglobalresearchonline.net The study of these esters provides insight into plant biochemistry and metabolic processes, furthering the potential for their application. globalresearchonline.net

Overview of Scholarly Contributions to Citronellyl Butyrate (B1204436) Research

Scholarly research on citronellyl butyrate has largely concentrated on its synthesis, with a significant focus on biocatalysis. The enzymatic synthesis of this compound is a prominent theme, explored as an alternative to traditional chemical synthesis. researchgate.net Numerous studies have investigated the use of lipases from various microbial sources, such as Candida rugosa, Rhizopus sp., and Candida antarctica (Novozym 435), as catalysts for its production. researchgate.netejbiotechnology.info Research has also explored the use of crude lipases from plant seedlings, such as black cumin (Nigella sativa), for the direct esterification of citronellol (B86348) with butyric acid. frontiersin.orgfrontiersin.org

A substantial body of research has been dedicated to optimizing the parameters for enzymatic synthesis to maximize yield and efficiency. These studies systematically evaluate the effects of reaction temperature, pH, solvent medium, enzyme concentration, substrate molar ratios, and reaction time. frontiersin.orgresearchgate.netije.ir For example, research on Candida rugosa lipase (B570770) identified optimal synthesis conditions in a packed-bed reactor as a temperature of 50°C and a pH of 7.5. ije.ir Another study using free Candida rugosa lipase found an optimum temperature of 40°C, achieving a 94% conversion. researchgate.net The synthesis of this compound has been achieved through both direct esterification and transesterification reactions, with direct esterification showing high yields of 95-100% in studies using Rhizopus sp. lipase. ejbiotechnology.info

The analysis and purification of synthesized this compound are critical components of this research. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are standard methods used for the identification, quantification, and confirmation of the ester product. frontiersin.orgfrontiersin.orgresearchgate.net Furthermore, kinetic models, such as the Ping-Pong Bi-Bi mechanism, have been applied to describe the behavior of the esterification reaction, providing deeper insights into the enzymatic process. researchgate.net

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of this compound based on published data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₆O₂ | ontosight.aicymitquimica.com |

| Molecular Weight | 214.36 g/mol | ontosight.ai |

| Appearance | Colorless liquid | ontosight.aibreezeipl.com |

| Odor | Fruity, sweet, rosy | breezeipl.comchemicalbook.com |

| Boiling Point | 232-245 °C | ontosight.aibreezeipl.comchemicalbook.comvigon.com |

| Density | 0.873 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.443-1.447 at 20 °C | ontosight.aichemicalbook.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695). | ontosight.ai |

Research Findings on Synthesis Optimization

Academic literature provides detailed findings on the optimization of this compound synthesis, particularly through enzymatic catalysis.

| Research Focus | Key Findings | Source(s) |

| Enzyme Source | Lipases from Candida rugosa, Candida antarctica, Rhizopus sp., and black cumin seedlings are effective biocatalysts. | researchgate.netejbiotechnology.infofrontiersin.org |

| Reaction Type | High yields (>95%) are achieved via direct esterification of citronellol and butyric acid. Transesterification is also a viable method. | ejbiotechnology.info |

| Optimal Temperature | Varies by enzyme and system; reported optima include 37°C, 40°C, and 50°C. | frontiersin.orgresearchgate.netije.ir |

| Optimal pH | Immobilized Candida rugosa lipase shows stability and high conversion in a pH range of 6 to 9, with an optimum at 7.5. | ije.ir |

| Reaction Medium | Non-conventional media, such as n-hexane, are commonly used as solvents in enzymatic synthesis. Solvent-free systems have also been successfully employed. | researchgate.netejbiotechnology.info |

| Purification | Purification from the reaction mixture can be achieved through methods like washing with sodium carbonate solution followed by distillation. | frontiersin.orgfrontiersin.org |

| Analysis | Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to quantify and confirm the identity of the synthesized ester. | frontiersin.orgfrontiersin.orgresearchgate.netperfumerflavorist.com |

Structure

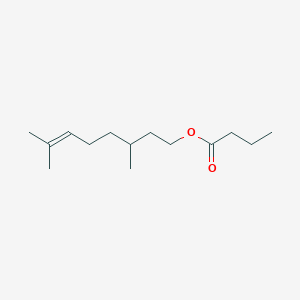

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPZQXTWYZAXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047405 | |

| Record name | Citronellyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/strong, fruity-rosy odour | |

| Record name | Citronellyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

245.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with alcohol, ether, most fixed oils, chloroform; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol) | |

| Record name | Citronellyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.873-0.883 | |

| Record name | Citronellyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-16-2 | |

| Record name | Citronellyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY68QPD54V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthesis and Bioproduction Methodologies of Citronellyl Butyrate

Enzymatic Synthesis Approaches

The enzymatic synthesis of citronellyl butyrate (B1204436) primarily involves the use of lipases in a process known as direct esterification. This method is favored for its specificity and operation under mild conditions, which helps in preserving the delicate aroma profile of the ester.

Lipase-Catalyzed Direct Esterification

Direct esterification is a reaction where an alcohol (citronellol) and a carboxylic acid (butyric acid) are combined in the presence of a lipase (B570770) to form an ester (citronellyl butyrate) and water. This biocatalytic process is a cornerstone of green chemistry, offering a sustainable alternative to conventional chemical methods.

A variety of lipases from microbial sources have been investigated for their efficacy in catalyzing the synthesis of this compound. These include enzymes derived from Candida rugosa, Rhizopus sp., Mucor miehei, and Candida antarctica (Lipase B). scispace.comije.irredalyc.orgbioline.org.brscielo.br

Research has shown that lipases from different organisms exhibit varying levels of catalytic activity and stability, which are crucial for industrial applications. For instance, immobilized lipase from Mucor miehei (Lipozyme) and Candida antarctica lipase B (Novozym® 435) have demonstrated high conversion rates in the synthesis of citronellyl esters. redalyc.orgscielo.brdss.go.th Lipases from Candida rugosa have also been extensively studied, often in immobilized forms to enhance their stability and reusability in continuous reactor systems. ije.irije.irresearchgate.net A novel lipase from a Rhizopus sp. strain has shown high yields, producing this compound with 95% to 100% conversion after 24 hours. bioline.org.br The choice of lipase is critical as it influences not only the yield but also the reaction kinetics and the optimal conditions required for synthesis.

Table 1: Comparison of Lipase Biocatalysts for this compound Synthesis

| Lipase Source | Common Name/Form | Key Findings in this compound Synthesis | References |

|---|---|---|---|

| Candida rugosa | Free and Immobilized | Optimum conversion at 50°C and pH 7.5 in a packed-bed reactor. ije.irije.irresearchgate.net Stable in the pH range of 6 to 9. ije.irije.irresearchgate.net | ije.irije.irresearchgate.netresearchgate.net |

| Rhizopus sp. | New microbial lipase | Achieved 95-100% yield in direct esterification after 24 hours, with or without n-hexane as a solvent. bioline.org.br | bioline.org.br |

| Mucor miehei | Lipozyme (Immobilized) | Optimal conditions for a predicted 100% molar conversion were 24 h reaction time, 60°C, and 20% enzyme amount. dss.go.th | redalyc.orgdss.go.thchapmanhall.com |

| Candida antarctica | Novozym® 435 (Immobilized Lipase B) | Achieved over 95% conversion in 6 hours for various citronellyl esters, with this compound showing one of the highest conversion rates. scielo.br | scielo.br |

To maximize the production of this compound, several reaction parameters must be carefully optimized. These include temperature, pH, and the molar ratio of the substrates.

Temperature plays a dual role in enzymatic reactions; it increases the reaction rate but can also lead to the deactivation of the biocatalyst if it exceeds the enzyme's stability threshold. For the synthesis of this compound using immobilized Candida rugosa lipase, an optimal temperature of 50°C has been identified, with higher temperatures leading to rapid deactivation of the enzyme. ije.irije.irresearchgate.net In another study using lipase from Mucor miehei, the optimal temperature was found to be 60°C. dss.go.th Research on black cumin seedling lipase showed a maximum yield of geranyl butyrate, a related ester, at temperatures between 30-37°C. frontiersin.org The stability of the lipase at different temperatures is a critical factor for its industrial application, as it directly impacts the operational cost and the reusability of the biocatalyst.

Table 2: Effect of Temperature on this compound Synthesis

| Lipase Source | Optimal Temperature | Observations on Biocatalyst Stability | References |

|---|---|---|---|

| Candida rugosa (Immobilized) | 50°C | Rapid deactivation observed at higher temperatures. ije.irije.irresearchgate.net | ije.irije.irresearchgate.net |

| Mucor miehei (Lipozyme) | 60°C | Temperature was identified as one of the most important variables affecting molar conversion. dss.go.th | dss.go.th |

| Black Cumin Seedling Lipase | 30-37°C | Good conversion yields were obtained at room temperature, suggesting potential energy cost savings. frontiersin.org | frontiersin.orgfrontiersin.org |

The pH of the reaction medium is a critical factor that affects the ionization state of the amino acids in the active site of the lipase, thereby influencing its catalytic activity. For the synthesis of this compound using immobilized Candida rugosa lipase, the optimal pH was found to be 7.5. ije.irije.ir The enzyme demonstrated good stability within a pH range of 6 to 9, with increased deactivation observed at more acidic (pH 4) and alkaline (pH 10) conditions. ije.irije.irresearchgate.net In contrast, some lipases, like that from Aspergillus niger, are active at a more acidic pH. nih.gov The ability of an enzyme to function optimally at a specific pH is a key determinant of its suitability for a particular industrial process.

Table 3: Influence of pH on this compound Synthesis with Candida rugosa Lipase

| pH Value | Acid Conversion (%) | Deactivation Rate Constant (k_d, h⁻¹) | Observations | References |

|---|---|---|---|---|

| 4 | 66% | 1.5 | Increased enzyme deactivation. | ije.ir |

| 5 | 70% | N/A | More sensitive to pH. | ije.ir |

| 6-9 | 88-95% | N/A | Stable range for the immobilized lipase. | ije.irije.ir |

| 7.5 | 95% | N/A | Optimal pH for maximum conversion. | ije.irije.ir |

| 10 | N/A | 1.07 | Increased enzyme deactivation. | ije.ir |

The molar ratio of the substrates, citronellol (B86348) and butyric acid, significantly impacts the conversion efficiency. An excess of one substrate can drive the reaction forward, but it can also lead to inhibition. For the synthesis of this compound, studies have shown that an excess of butyric acid can enhance the conversion rate. scispace.com For instance, increasing the molar ratio of butyric acid to citronellol from 0.3 to 1.2 resulted in a significant increase in conversion from 23.8% to 92.9%. scispace.com However, very high concentrations of butyric acid can slow down the reaction rate. scispace.com Another study found that a molar ratio of alcohol to acid of 1.5 achieved a maximum conversion of 92%. researchgate.net Conversely, research using lipase from Mucor miehei indicated that the substrate molar ratio had no significant effect on the percent molar conversion, suggesting that synthesis is possible with lower amounts of co-substrate. dss.go.th

Table 4: Effect of Substrate Molar Ratio on this compound Synthesis

| Lipase Source | Molar Ratio (Butyric Acid:Citronellol) | Conversion Rate | Observations | References |

|---|---|---|---|---|

| Mucor miehei (Lipozyme) | 0.3:1 | 23.8% | Synthesis stopped in the first hour. | scispace.com |

| Mucor miehei (Lipozyme) | 0.6:1 | 43% | Reaction ran for 3 hours. | scispace.com |

| Mucor miehei (Lipozyme) | 1.2:1 | 92.9% | Reaction completed in 10 hours. | scispace.com |

| Mucor miehei (Lipozyme) | 2.5:1 and 4.0:1 | Up to 97.5% | Higher concentrations slowed the reaction rate. | scispace.com |

| Candida rugosa | 1:1.5 (Acid:Alcohol) | 92% | Maximum conversion was achieved with excess citronellol. | researchgate.net |

| Mucor miehei (IM77) | 1:1 to 1:3 (Citronellol:Butyric Acid) | No significant effect | Low substrate molar ratio is possible, reducing production cost. | dss.go.th |

Optimization of Reaction Parameters for Yield Enhancement

Reaction Time Kinetics and Conversion Rates

The kinetics and conversion efficiency of this compound synthesis are critically influenced by several parameters, including enzyme concentration, temperature, and substrate molar ratios.

In lipase-catalyzed direct esterification, the time required to reach high conversion rates is highly dependent on the amount of biocatalyst used. For instance, when using Lipozyme IM77 from Mucor miehei, reactions with high enzyme concentrations (12.5 to 25 mg/mL) achieved over 90% conversion within 24 hours. sbq.org.br In contrast, lower enzyme concentrations (2.5 to 5 mg/mL) required more than 100 hours to reach 70-80% conversion. sbq.org.br Similarly, studies using lipase N435 demonstrated that a 2-hour reaction could yield approximately 97% conversion for this compound. scielo.br Another study employing a new lipase from Rhizopus sp. reported yields of 95% to 100% after 24 hours of reaction, both with and without n-hexane as a solvent. bioline.org.br

The kinetic behavior of the esterification reaction in a packed-bed reactor with immobilized Candida rugosa lipase was found to follow a ping-pong bi-bi model with product inhibition. researchgate.net In continuous systems, residence time is a key factor; a higher conversion of 95% was achieved with a residence time of 8 minutes (flow rate of 1 ml/min). ije.irresearchgate.net Shorter residence times led to lower conversion as the contact time between the substrate and enzyme was insufficient. ije.ir

Optimization studies using response surface methodology identified reaction time and temperature as the most significant variables affecting the molar conversion. dss.go.th Optimal conditions were found to be a reaction time of 24 hours and a temperature of 60°C, which yielded a 98% molar conversion. dss.go.th High concentrations of butyric acid have been observed to cause competitive enzyme inhibition, slowing down reaction rates. sbq.org.brresearchgate.net

Interactive Data Table: Reaction Parameters and Conversion Rates for this compound Synthesis

| Lipase Source | System Type | Key Parameters | Reaction Time | Conversion Rate | Citation(s) |

| Mucor miehei (Lipozyme IM77) | Batch | Enzyme Conc.: 12.5-25 mg/mL | 24 h | >90% | sbq.org.brdss.go.th |

| Mucor miehei (Lipozyme IM77) | Batch | Enzyme Conc.: 2.5-5 mg/mL | >100 h | 70-80% | sbq.org.br |

| Rhizopus sp. | Batch | Equimolar substrates, 45°C | 24 h | 95-100% | bioline.org.brejbiotechnology.info |

| Candida antarctica (N435) | Batch | Equimolar substrates | 2 h | ~97% | scielo.br |

| Candida rugosa (Immobilized) | Continuous Packed-Bed | Residence Time: 8 min, 50°C | Continuous | 95% | ije.irresearchgate.net |

Impact of Water Content and Molecular Sieves in Reaction Systems

Water is a critical component in lipase-catalyzed esterification, as it is produced as a byproduct and can shift the reaction equilibrium towards hydrolysis, thereby reducing the ester yield. scispace.com The water activity (a_w) of the system, which is a measure of the energy status of water, has a profound effect on lipase activity. akjournals.com An essential monolayer of water around the enzyme is necessary for it to maintain its catalytic conformation and activity in organic solvents. akjournals.com

However, excess water can lead to hydrolytic side reactions. scielo.br The control of water content is therefore crucial. In batch reactions using immobilized lipase, the solid enzyme support can adsorb the water produced, which helps to drive the reaction forward. sbq.org.brscispace.com For reactions limited by either of the reactants, a significant increase in water content in the liquid phase was observed at the point where the synthesis stopped. scispace.com

A common and effective strategy to remove water from the reaction medium is the addition of desiccants like molecular sieves. researchgate.netredalyc.org In the synthesis of this compound using immobilized Candida rugosa lipase, the conversion of butyric acid and the stability of the lipase were found to be higher in systems containing molecular sieves compared to those without. researchgate.net Similarly, for the alcoholysis reaction to produce citronellyl acetate (B1210297), working with a high concentration of molecular sieves (20%) was recommended to prevent hydrolytic side reactions, leading to a maximum citronellol conversion of 45.8%. scielo.br However, in some systems, such as those using the highly hydrophilic Lipozyme catalyst which acts as a water buffer, the addition of molecular sieves was found to have no significant influence on the reaction yield. redalyc.org

Interactive Data Table: Effect of Water Control on Ester Synthesis

| Reaction Type | Biocatalyst | Water Control Method | Observation | Citation(s) |

| Direct Esterification | Immobilized Candida rugosa lipase | Molecular Sieves | Higher conversion and lipase stability. | researchgate.net |

| Direct Esterification | Lipozyme | Enzyme support acts as water adsorbent. | Low water content in liquid phase correlates with high conversion. | scispace.com |

| Alcoholysis | Lipozyme | Molecular Sieves (20% w/v) | Maximum citronellol conversion (45.8%) achieved. | scielo.br |

| Alcoholysis | Lipozyme | No Molecular Sieves | Recommended due to the hydrophilic nature of the biocatalyst. | redalyc.org |

Biocatalyst Immobilization Techniques and Reactor Design

Packed-Bed Reactor Systems and Continuous Processes

Packed-bed reactors (PBRs) are considered highly suitable for industrial-scale ester synthesis due to their efficiency, low cost, and ease of operation. ije.ir They are particularly effective for continuous processes, which offer advantages over batch systems. ije.irmdpi.com

In the continuous synthesis of this compound, an immobilized Candida rugosa lipase was used in a packed-bed reactor with n-hexane as the solvent. ije.ir Optimal conversion (95%) was achieved at a temperature of 50°C and a flow rate of 1 mL/min, which corresponds to a residence time of 8 minutes. ije.irscielo.br Higher temperatures led to the rapid deactivation of the biocatalyst. ije.ir The immobilized lipase demonstrated good stability within a pH range of 6 to 9. ije.ir While continuous processes in PBRs may sometimes achieve lower molar conversions compared to optimized batch systems, their volumetric productivity can be significantly higher. researchgate.net

Novel Support Materials for Enzyme Immobilization (e.g., Cashew Apple Bagasse Lignin)

The choice of support material for enzyme immobilization is crucial for developing robust and efficient biocatalysts. Agro-industrial wastes are gaining attention as low-cost, renewable, and highly available support materials. researchgate.net Cashew apple bagasse (CAB), a byproduct of the cashew industry, is one such promising material. acs.orgnih.gov CAB is primarily composed of cellulose (B213188) (18–21%), hemicellulose (10–19%), and lignin (B12514952) (35–43%). acs.orgnih.gov

Lignin extracted from CAB has been successfully used as a support for immobilizing Candida antarctica lipase B (CALB). researchgate.netetaflorence.it In one study, CAB was used to support the immobilization of CALB for the enzymatic production of this compound, achieving a yield of over 70%. researchgate.net In another application, lignin from CAB was combined with magnetic nanoparticles to create a composite support for CALB immobilization, which was then used to synthesize biolubricants. etaflorence.it The use of CAB as a support for enzyme immobilization represents a sustainable approach that adds value to agricultural waste. researchgate.netresearchgate.net

Enzyme Coating with Ionic Liquids for Enhanced Activity and Stability

Ionic liquids (ILs) are salts that are liquid at low temperatures and can provide a favorable microenvironment for enzymes, enhancing their activity and stability. researchgate.netmdpi.com One innovative technique involves coating immobilized enzyme particles with a thin layer of ionic liquid. researchgate.netmdpi.comresearchgate.net

This approach has been successfully applied to the synthesis of citronellyl esters using Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin). researchgate.netmdpi.com Coating the Novozym 435 particles with alkyl imidazolium-based ionic liquids was found to improve the synthesis of this compound by up to two-fold. researchgate.net This enhancement is attributed to improved partitioning of the substrates and products between the bulk medium and the enzyme's microenvironment. researchgate.net The activity was observed to increase with the hydrophobicity of the ionic liquid's cation. researchgate.net This method of creating a solid catalyst with an ionic liquid layer (SCIL) is a promising strategy for developing highly active and stable biocatalysts for industrial applications. mdpi.com

Lipase-Catalyzed Transesterification Reactions

Transesterification (or alcoholysis) offers an alternative route to direct esterification for synthesizing citronellyl esters. bioline.org.br In this process, an existing ester serves as the acyl donor instead of a carboxylic acid. scielo.br This can be advantageous, particularly for producing acetate esters, where the use of acetic acid in direct esterification can inhibit lipase activity and result in low yields. bioline.org.brscielo.br

For the synthesis of this compound, transesterification can be significantly faster than direct esterification. scielo.br While direct esterification can achieve high yields, transesterification reactions often reach completion in a much shorter time. scielo.br For example, the production of citronellyl propionate (B1217596) took 1.5 hours via esterification compared to just 2 minutes by transesterification. scielo.br

Various acyl donors can be used. In one study, a Rhizopus sp. lipase showed that acids with more than two carbons were better substrates for direct esterification, while in transesterification for citronellyl acetate synthesis, an ester substrate with four carbons was better than one with six. bioline.org.br In another study using vinyl acetate as the acyl donor, Pseudomonas fluorescens lipase catalyzed the synthesis of citronellyl acetate with a 99.46% yield in 6 hours. scielo.br The kinetics of transesterification often follow a Ping-Pong Bi-Bi mechanism, which can include inhibition by the products. scielo.bracs.org

Comparative Analysis with Direct Esterification

Kinetic and Mechanistic Studies of Enzymatic Reactions

Understanding the kinetics and the factors causing enzyme deactivation is crucial for optimizing the synthesis of this compound.

Several factors can lead to the deactivation of lipases during the esterification process. In the synthesis of this compound, high concentrations of the butyric acid substrate can cause competitive enzyme inhibition. researchgate.net Being a short-chain and polar acid, butyric acid can accumulate in the microaqueous layer surrounding the enzyme. researchgate.net This accumulation can lower the pH in the immediate microenvironment of the enzyme, leading to its inactivation. researchgate.net

The stability of the immobilized lipase is also highly dependent on the pH of the bulk reaction medium. Studies on immobilized Candida rugosa lipase showed it to be stable within a pH range of 6 to 9. ije.irresearchgate.net However, at more acidic (pH 4) or alkaline (pH 10) conditions, the deactivation of the biocatalyst increases significantly. ije.irresearchgate.netije.ir Temperature is another critical factor; while the optimal temperature for conversion may be around 50°C, higher temperatures can cause the rapid denaturation of the enzyme protein, reducing its stability and activity over time. ije.irresearchgate.net

The Ping-Pong Bi-Bi mechanism is the most commonly accepted kinetic model for lipase-catalyzed esterification and transesterification reactions in organic media. researchgate.net This mechanism involves the enzyme binding to the first substrate (the acyl donor) to form an acyl-enzyme intermediate, releasing the first product (e.g., water in esterification). The second substrate (the alcohol) then binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme.

Kinetic studies of the direct esterification of citronellol and butyric acid catalyzed by immobilized Candida rugosa lipase have found that the reaction follows a Ping Pong Bi-Bi model that includes product inhibition. researchgate.netije.irresearchgate.netije.ir Specifically, the reaction is subject to competitive inhibition by the butyric acid substrate. researchgate.net Kinetic parameters have been calculated for this reaction, providing insight into the enzyme's affinity for its substrates and the extent of inhibition.

| Kinetic Parameter | Value | Description | Reference |

|---|---|---|---|

| Vmax | 11.72 µmol/min/mg | Maximum reaction velocity | researchgate.net |

| KM, Acid (Butyric Acid) | 0.00303 M | Michaelis constant for butyric acid | researchgate.net |

| KM, Alcohol (Citronellol) | 0.00306 M | Michaelis constant for citronellol | researchgate.net |

| Ki, Acid (Butyric Acid) | 1.05 M | Inhibition constant for butyric acid | researchgate.net |

| Ki, Alcohol (Citronellol) | 6.55 M | Inhibition constant for citronellol | researchgate.net |

Enzyme Deactivation Mechanisms

Solvent System Investigations in Biocatalysis

The reaction environment, particularly the presence or absence of a solvent, is a key consideration in biocatalysis.

Conducting enzymatic reactions in solvent-free systems is a significant strategy within green chemistry, as it eliminates the need for potentially hazardous organic solvents. rsc.org The synthesis of this compound has been shown to be highly successful under such conditions. bioline.org.brejbiotechnology.inforsc.org

In the direct esterification of citronellol and butyric acid using Rhizopus sp. lipase, the yields obtained without a solvent (95-100%) were not significantly lower than those achieved using n-hexane. bioline.org.brejbiotechnology.infobioline.org.br This suggests that the solvent is not necessary for this particular synthesis, offering a more environmentally friendly and cost-effective process. bioline.org.br Similarly, high yields of over 99% have been reported for the synthesis of this compound in solvent-free media via transesterification using immobilized Candida antarctica lipase B and vinyl butyrate as the acyl donor. rsc.orgrsc.org These findings underscore the viability and efficiency of producing this compound without the use of conventional organic solvents.

Organic Solvent Media (e.g., n-Hexane)

The enzymatic synthesis of this compound via direct esterification in organic solvents, particularly n-hexane, has been extensively studied to leverage the advantages of non-aqueous enzymology. These advantages include shifting the reaction equilibrium towards ester synthesis by removing water, reducing water-dependent side reactions, and improving the solubility of non-polar substrates.

Research has demonstrated the feasibility and high efficiency of using lipases as biocatalysts in these systems. Various lipases, primarily from microbial sources like Candida rugosa, Rhizopus sp., and Mucor miehei, have been successfully employed. bioline.org.brije.irdss.go.th The choice of solvent and the control of reaction parameters are critical for optimizing ester yield. Solvents with a log P value ≥0.85, such as n-hexane, have been shown to facilitate high conversion rates. researchgate.net

Studies have systematically investigated the influence of several factors on the synthesis of this compound in n-hexane. Key parameters optimized include enzyme loading, substrate molar ratio, reaction temperature, and the presence of water or dehydrating agents like molecular sieves. For instance, using immobilized lipase from Candida rugosa in a packed-bed reactor with n-hexane, an optimal conversion was achieved at 50°C and a pH of 7.5. ije.irije.ir In this system, the presence of molecular sieves was found to enhance the conversion of butyric acid and improve the stability of the immobilized lipase. ije.irije.ir

Another study using free Candida rugosa lipase in n-hexane identified an optimal temperature of 40°C. researchgate.netresearchgate.net Above this temperature, the lipase activity began to decrease, likely due to protein denaturation. researchgate.netutm.my The substrate molar ratio also plays a crucial role, with excess concentrations of either citronellol or butyric acid potentially leading to competitive inhibition of the lipase. researchgate.netutm.my

The use of n-hexane is not always essential, as one study with a novel lipase from Rhizopus sp. achieved high yields (95-100%) both with and without n-hexane as the reaction medium. bioline.org.br This finding is significant for the food industry, as it opens the possibility of eliminating toxic solvent recovery steps, thereby reducing costs and environmental impact. bioline.org.br

Detailed findings from various research efforts on the synthesis of this compound in n-hexane are summarized below.

Research Findings on this compound Synthesis in n-Hexane

| Lipase Source | System Type | Key Conditions | Reaction Time | Conversion Yield | Reference |

|---|---|---|---|---|---|

| Candida rugosa (Immobilized) | Packed-bed reactor | 50°C, pH 7.5, Flow rate: 1 ml/min | 8 min (residence) | 95% | ije.irije.ir |

| Candida rugosa (Free) | Batch reactor | 40°C, Lipase loading: 3.33 g/l | 24 h | 92-94% | researchgate.netresearchgate.netutm.my |

| Mucor miehei (Immobilized, IM77) | Batch reactor | 60°C, Enzyme: 20% | 24 h | 98% | dss.go.th |

Chemical Synthesis Pathways

While bioproduction methods are gaining prominence, traditional chemical synthesis remains a fundamental route for producing this compound. These methods often rely on direct esterification or reactions involving more reactive acyl donors.

Acid-Catalyzed Esterification

Acid-catalyzed esterification, often referred to as Fischer esterification, is a classic method for producing esters. The process involves reacting a carboxylic acid (butyric acid) with an alcohol (citronellol) in the presence of a strong acid catalyst. The role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

The reaction is reversible, and the formation of water as a byproduct can limit the yield by driving the equilibrium back towards the reactants. To achieve high conversion, water is typically removed from the reaction mixture as it forms, often through azeotropic distillation.

A specific laboratory-scale synthesis involves the direct esterification of citronellol with butyric acid under azeotropic conditions. Another chemical approach involves activating the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride. For example, butyric acid can be treated with thionyl chloride to form butyryl chloride. The subsequent reaction of butyryl chloride with citronellol proceeds more readily and is often irreversible, leading to high yields of this compound. One documented procedure using this two-step pathway reported a yield of 91.4%.

Citronellol + Butyric Acid ⇌ this compound + Water

While effective, chemical synthesis pathways can require harsh conditions (e.g., strong acids, high temperatures) and may lack the stereo- and regioselectivity often achievable with enzymatic methods.

Comprehensive Analysis of Biological Activities and Biotechnological Significance of Citronellyl Butyrate

Antimicrobial Efficacy and Underlying Mechanisms

Citronellyl butyrate (B1204436) has demonstrated notable antimicrobial properties, showing effectiveness against a range of pathogenic microorganisms. This has led to its investigation as a potential alternative to conventional antimicrobial agents in various applications.

Antibacterial Spectrum and Efficacy Against Specific Pathogens

Citronellyl butyrate has been identified as a component in various plant extracts and essential oils that exhibit significant antibacterial activity. Its efficacy has been observed against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : The antibacterial activity of this compound has been noted against Staphylococcus aureus. ufc.brnih.gov In some instances, it has shown superior activity compared to its precursor alcohol, citronellol (B86348). ufc.br Essential oils containing this compound have demonstrated inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential in combating antibiotic-resistant strains. najah.edumdpi.com

Vibrio cholerae : Extracts containing this compound have been shown to be effective against Vibrio cholerae. nih.govsemanticscholar.orgthegoodscentscompany.com This indicates its potential for application in addressing infections caused by this pathogen.

Xanthomonas citri : this compound is recognized for its activity against Xanthomonas citri subsp. citri, the causative agent of citrus canker. chemreg.netecfr.govcompliancecosmos.org This has implications for its use in agricultural settings to control this devastating plant disease. nih.gov

Other Bacterial Pathogens : The essential oil of Zingiber officinale, which contains this compound, has shown significant antimicrobial activity against Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. phcogj.com Similarly, essential oils from Pelargonium graveolens containing this compound have also shown activity against various bacterial strains. nih.gov

Table 1: Antibacterial Spectrum of this compound and Associated Essential Oils

| Bacterial Pathogen | Source Containing this compound | Observed Effect | Citation |

|---|---|---|---|

| Staphylococcus aureus | Enzymatically synthesized | Superior activity to citronellol | ufc.br |

| Staphylococcus aureus (including MRSA) | Pelargonium graveolens essential oil | Inhibition of growth | nih.govnajah.edu |

| Vibrio cholerae | Plant extracts | Inhibition of growth | nih.govsemanticscholar.orgthegoodscentscompany.com |

| Xanthomonas citri subsp. citri | Agricultural formulations | Inhibitory activity | chemreg.netecfr.govcompliancecosmos.orgnih.gov |

| Bacillus subtilis | Zingiber officinale essential oil | Significant antimicrobial activity | phcogj.com |

| Escherichia coli | Zingiber officinale essential oil | Significant antimicrobial activity | ufc.brphcogj.com |

| Pseudomonas aeruginosa | Zingiber officinale essential oil | Significant antimicrobial activity | phcogj.com |

Antifungal Properties

This compound has also exhibited promising antifungal activity, particularly against opportunistic fungal pathogens.

Other Fungi : The essential oil of Zingiber officinale, containing this compound, has also shown activity against Aspergillus niger. phcogj.com Furthermore, this compound has demonstrated improved antifungal activity against Fusarium graminearum compared to citronellol, reducing its half-maximal inhibitory concentration (IC50) by 66.8%. ufc.br

Table 2: Antifungal Efficacy of this compound and Associated Essential Oils

| Fungal Pathogen | Source Containing this compound | Observed Effect | Citation |

|---|---|---|---|

| Candida albicans | Isolated compound | Inhibited growth with a MIC of 16 µg/mL | |

| Candida albicans | Zingiber officinale essential oil | Significant antimicrobial activity | phcogj.com |

| Candida albicans | Pelargonium graveolens essential oil | Strong inhibition | najah.edu |

| Aspergillus niger | Zingiber officinale essential oil | Significant antimicrobial activity | phcogj.com |

| Fusarium graminearum | Enzymatically synthesized | Decreased IC50 value by 66.8% compared to citronellol | ufc.br |

Cellular Mechanisms of Action

The antimicrobial action of this compound is believed to stem from its ability to disrupt the cellular integrity of microorganisms. The hydrophobic nature of this and other essential oil components allows them to partition into the lipids of the bacterial cell membrane. sci-hub.se This interaction leads to a disruption of the membrane's structure and function. nih.gov The increased permeability of the cell membrane results in the leakage of essential intracellular components, ultimately leading to cell death. sci-hub.se This mechanism is a common feature of many terpenoids and their esters.

Inhibition of Biofilm Formation

Biofilm formation is a critical virulence factor for many pathogenic bacteria, providing protection against host immune responses and antimicrobial agents. rsc.org this compound, as a component of certain essential oils, has been implicated in the inhibition of biofilm formation. nih.gov For instance, the combination of citronella essential oil, which may contain this compound, with rhamnolipids has been shown to reduce biofilm formation in Xanthomonas citri. nih.gov The mechanism behind this is thought to involve interference with the production of extracellular polysaccharides that form the biofilm matrix. google.com

Synergistic Effects with Other Antimicrobial Agents

Research has shown that this compound and essential oils containing it can exhibit synergistic effects when combined with other antimicrobial agents. This means that the combined effect of the two substances is greater than the sum of their individual effects. jst.go.jp For example, a combination of citronella essential oil and rhamnolipids demonstrated a synergistic effect against Xanthomonas citri, significantly reducing the required inhibitory concentrations of both compounds. nih.gov This synergy can be quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction. nih.govmdpi.com Such combinations could lead to the development of new therapeutic strategies that are more effective and less prone to the development of resistance. researchgate.net

Ecological Roles and Behavioral Modulation

In addition to its antimicrobial properties, this compound plays a role in the ecological interactions of plants and insects. As a volatile organic compound (VOC), it contributes to the scent profile of various plants, which can influence insect behavior.

For example, citronellyl acetate (B1210297), a related compound, has been identified as an attractant for Western flower thrips (Frankliniella occidentalis). nih.gov While direct studies on the behavioral modulation of this compound are less common, its presence in plant volatiles suggests it could have similar ecological functions. Terpenoids, the class of compounds to which this compound belongs, are known to play crucial roles in plant communication, defense against herbivores, and attracting pollinators. nih.gov The production of such compounds can be influenced by environmental factors, indicating a dynamic role in the plant's interaction with its surroundings. nih.gov

Avian Repellency Studies (e.g., Sturnus vulgaris)

This compound has been identified as a potent avian repellent, particularly against the European starling (Sturnus vulgaris), an invasive pest species in North America. unl.eduunl.edu In a study evaluating six citronellyl compounds, all were found to be highly repellent to these birds. unl.eduunl.edu A subsequent dose-response experiment highlighted that this compound and citronellyl acetate were effective at lower concentrations than the other tested compounds. unl.eduunl.edu Specifically, a chow mixture treated with a 0.1:1 ratio of these compounds in ethanol (B145695) was sufficient to elicit a repellent response. unl.eduunl.edu These findings underscore the potential of plant-derived compounds like this compound as environmentally safe and non-lethal alternatives for pest control, addressing a growing need for such solutions in agriculture and natural resource management. unl.eduunl.eduresearchgate.net

Sturnus vulgaris| Compound | Repellency Observed | Effective Concentration |

|---|---|---|

| This compound | High | 0.1:1 mixture in ethanol |

| Citronellyl acetate | High | 0.1:1 mixture in ethanol |

| Other Citronellyl Compounds (4) | High | 1:1 mixture in ethanol |

Insect Semiochemical Roles

Attractant Properties of Related Esters (e.g., Citronellyl Acetate for Western Flower Thrips - Frankliniella occidentalis)

While research on the attractant properties of this compound itself is limited, studies on closely related esters, such as citronellyl acetate, provide valuable insights into the semiochemical roles of this class of compounds. Behavioral assays have demonstrated that citronellyl acetate is a significant attractant for the Western Flower Thrips (Frankliniella occidentalis), a major agricultural pest. mdpi.comnih.govresearchgate.net In these studies, citronellyl acetate, along with butyl butyrate and 1-methylnaphthalene, was identified as a key volatile organic compound (VOC) that influences the behavior of these thrips. mdpi.comnih.govresearchgate.net The attraction was found to be concentration-dependent, with specific concentrations eliciting a significant behavioral response. mdpi.comnih.govresearchgate.net For instance, citronellyl acetate showed highly significant attraction at concentrations of 0.1% and 0.01%. mdpi.com

Repellent Properties for Specific Insect Species

This compound has been identified as a component in essential oils with known insect repellent properties. nih.govresearchgate.net For example, it is a constituent of geranium oil, which has been investigated for its repellent activity against various insects. researchgate.netusda.govconicet.gov.ar In a study on the chemical composition of geranium oil, this compound was present among other volatile compounds. usda.govconicet.gov.ar Furthermore, research on essential oils from Pelargonium x hortorum showed that the oil, containing this compound, exhibited significant repellency against the 2nd and 4th instar larvae of Spodoptera littoralis. researchgate.net While this compound is listed as a component in insect-repelling compositions, specific studies isolating its individual repellent effect against various insect species are still emerging. google.com

| Source Oil | Target Insect Species | Observed Effect |

|---|---|---|

| Pelargonium x hortorum oil | Spodoptera littoralis (larvae) | Highly significant repellency |

| Geranium oil | Acyrthosiphon americanum (nymphs) | Repellent activity observed |

Integration into Ethological Pest Management Strategies

The understanding of how compounds like citronellyl acetate attract pests such as the Western Flower Thrips is crucial for developing sustainable pest management strategies. mdpi.comnih.govresearchgate.netmdpi.com Ethological control, which utilizes the behavior of pests, is a promising approach. nih.govresearchgate.netdntb.gov.ua By identifying key attractants, more effective monitoring tools and "lure and kill" or mass trapping systems can be designed. mdpi.comnih.gov The use of such semiochemicals can lead to more accurate estimations of pest population densities, allowing for timely and targeted interventions. nih.gov This integration of chemical ecology into pest management can help reduce reliance on broad-spectrum insecticides and promote more environmentally friendly agricultural practices. mdpi.comnih.govresearchgate.net

Pharmacological and Therapeutic Explorations

Anti-Inflammatory Potential

This compound and related ester compounds have shown promise in the realm of pharmacology, particularly for their anti-inflammatory properties. orientjchem.orgresearchgate.net While direct studies on this compound are part of ongoing research, the anti-inflammatory potential of similar compounds like geraniol (B1671447) esters has been noted. orientjchem.org For instance, geraniol has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural similarity suggests that this compound may also interact with inflammatory pathways. researchgate.net Computational analyses, such as molecular docking simulations, have been used to investigate the binding affinities of related compounds to the active sites of enzymes like COX-2, indicating a potential for enzyme inhibition. researchgate.net Furthermore, the favorable absorption characteristics of this compound, including high gastrointestinal permeability, suggest it could have good bioavailability, enhancing its potential therapeutic efficacy. researchgate.net

Antioxidant Activities

Essential oils from plants such as Cannabis sativa L. var. Beldia, Artemisia ordosica, and Pelargonium odoratissimum have been shown to possess antioxidant activity through various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. tjnpr.orgnih.govmdpi.com For instance, the essential oil of Artemisia ordosica, which contains this compound, demonstrated moderate scavenging activity against DPPH, ABTS, and hydroxyl radicals. nih.gov The antioxidant capacity of these essential oils is often attributed to their complex mixture of components, including major constituents like citronellol, which acts as a hydrogen donor to neutralize free radicals. mdpi.com The essential oil of 'Mato Peiyu' pummelo leaves, containing this compound, also showed antioxidant effects in DPPH, nitric oxide scavenging, and β-carotene/linoleic acid assays. mdpi.com Similarly, extracts from coffee beans have been found to contain this compound and exhibit significant radical-scavenging activity. mdpi.com

While these findings point to the antioxidant potential of matrices in which this compound is present, further research focusing on the isolated compound is necessary to quantify its specific antioxidant capacity and mechanism of action.

Anticancer Research

Research into the anticancer potential of this compound and its related esters has explored cytotoxic effects on malignant cell lines and the molecular mechanisms that may underlie these activities.

Cytotoxic Activity in Malignant Cell Lines

Studies have investigated the cytotoxic potential of citronellyl esters against various cancer cell lines. A significant study on citronellyl isobutyrate, a structurally similar compound, demonstrated its cytotoxic activity against the MCF-7 human breast cancer cell line. This research highlights the potential of acyclic monoterpene esters as agents for cancer chemoprevention.

Essential oils containing this compound have also been evaluated for their effects on cancer cells. For example, hexane (B92381) extracts from Schinus polygamus, which contain this compound, showed moderate cytotoxic activity against hepatocellular carcinoma (HepG-2) and colon carcinoma (Caco-2) cell lines. davidpublisher.com However, the activity of the complete extract cannot be solely attributed to this compound due to the presence of numerous other phytochemicals. Another study reported that the essential oil of Pelargonium graveolens, which includes this compound among its many constituents, exhibited cytotoxic effects against MCF-7, Hep3B, and HeLa cancer cells. researchgate.net The essential oil from 'Mato Peiyu' leaves also showed anti-proliferative activity on KB (human oral cancer) and P388 (murine leukemia) cell lines. mdpi.com While some reports mention this compound possesses antibacterial or antifungal activity, these are distinct from direct cytotoxic effects on cancer cells. mdpi.comresearchgate.net

Cytotoxicity of Essential Oils/Extracts Containing this compound

| Source | Cell Line(s) | Observed Effect | Citation |

|---|---|---|---|

| Schinus polygamus (Hexane Extract) | HepG-2 (Liver), Caco-2 (Colon) | Moderate cytotoxic activity | davidpublisher.com |

| Pelargonium graveolens (Essential Oil) | MCF-7 (Breast), Hep3B (Liver), HeLa (Cervical) | Cytotoxic effect observed | researchgate.net |

| Citrus grandis 'Mato Peiyu' Leaf (Essential Oil) | KB (Oral), P388 (Leukemia) | Anti-proliferative activity | mdpi.com |

Molecular Docking Studies and Target Identification (e.g., Pim1 Kinase Inhibition)

Molecular docking studies provide computational insights into how a compound might interact with specific biological targets, such as enzymes involved in cancer progression. Research on citronellol and its ester derivatives has identified the Pim1 kinase, a protein overexpressed in many human cancers, as a potential target. researchgate.net Inhibition of Pim1 kinase can suppress cell proliferation and induce apoptosis. researchgate.net

A molecular docking study revealed that citronellyl esters, specifically citronellyl caproate and citronellyl caprylate, demonstrated a stronger inhibitory activity against Pim1 kinase compared to the parent compound, citronellol. researchgate.net These esters formed stable hydrogen bonds with key amino acid residues in the active site of the enzyme, suggesting they are promising candidates for anti-leukemia agents. researchgate.net While this study did not specifically report on this compound, the findings for other short-chain fatty acid esters of citronellol suggest a similar mechanism could be plausible.

Another molecular docking analysis predicted that this compound could potentially interact with the Keap-1 protein, which is involved in cellular antioxidant signaling pathways. pei-pusat.org This suggests a different potential mechanism of action related to modulating oxidative stress, which is often dysregulated in cancer. Further in vitro and in vivo studies are required to validate these computational predictions and to specifically assess the interaction of this compound with targets like Pim1 kinase.

Molecular Docking Insights for Citronellyl Esters

| Compound | Target Protein | Key Finding | Citation |

|---|---|---|---|

| Citronellyl Caproate, Citronellyl Caprylate | Pim1 Kinase | Predicted to have stronger inhibitory activity than citronellol, suggesting potential as an anti-leukemia agent. | researchgate.net |

| This compound | Keap-1 | Predicted to interact with Keap-1, suggesting a role in modulating antioxidant signaling. | pei-pusat.org |

Academic Research in Flavor and Fragrance Chemistry

This compound is a significant compound in the flavor and fragrance industry, valued for its distinct sensory profile and its ability to enhance complex aromas.

Olfactive Perception Mechanisms and Sensory Characterization

The scent of this compound is well-characterized in the fragrance industry. It is consistently described as having a multi-faceted odor profile that is primarily fruity and floral, with sweet and rosy notes. thegoodscentscompany.comvedaoils.com Additional descriptors include green, tropical, and waxy nuances. thegoodscentscompany.com This pleasant aroma has made it a valuable component in olfactory research, including studies on how molecular structure relates to scent perception by olfactory receptors. The interaction of volatile molecules like this compound with specific G-protein coupled receptors in the olfactory system triggers the signals that the brain interprets as scent.

Odor Profile of this compound

| Odor Descriptor | Source |

|---|---|

| Fruity, Rose, Floral | thegoodscentscompany.com |

| Strong, Fruity, Rose-like | perflavory.com |

| Sweet, Fruity, Floral, Tropical, Green, Waxy | thegoodscentscompany.com |

| Fruity, Sweet |

Environmental Dynamics and Biotransformation of Citronellyl Butyrate

Degradation Pathways in Environmental Matrices

In the environment, the persistence of citronellyl butyrate (B1204436) is limited by its susceptibility to breakdown by microorganisms and oxidative processes.

Certain bacteria, particularly species from the genus Pseudomonas, are capable of utilizing acyclic terpenes and their esters as carbon sources. oup.com The catabolism of citronellyl esters in these microbes typically begins with hydrolysis of the ester bond, releasing citronellol (B86348) and butyric acid. The subsequent degradation of citronellol is a complex process because its molecular structure, specifically the methyl group at the β-position, prevents direct β-oxidation. oup.comoup.com

Bacteria have evolved a specific pathway to overcome this metabolic hurdle. The catabolism of citronellol in Pseudomonas aeruginosa involves the acyclic terpene utilization (Atu) and leucine/isovalerate utilization (Liu) pathways. oup.comoup.com The process includes the initial oxidation of the alcohol group of citronellol to an aldehyde (citronellal) and then to a carboxylic acid (citronellic acid). A key step involves the carboxylation of a methyl group, which allows the molecule to bypass the β-oxidation block and ultimately be broken down into smaller units like acetyl-CoA that can enter central metabolism. oup.com

Table 1: Microbial Degradation Pathway of the Citronellol Moiety

| Step | Reaction | Key Enzyme Class/Pathway | Intermediate/Product | Reference |

| 1 | Ester Hydrolysis | Esterase / Lipase (B570770) | Citronellol + Butyric Acid | |

| 2 | Functional Group Oxidation | Alcohol Dehydrogenase / Aldehyde Dehydrogenase | Citronellol → Citronellal → Citronellic Acid | |

| 3 | Activation | Acyl-CoA Synthetase | Citronellic Acid → Citronellyl-CoA | oup.com |

| 4 | Carboxylation & β-Oxidation | Atu/Liu Pathways | Citronellyl-CoA → Acetyl-CoA | oup.comoup.com |

Citronellyl butyrate can also be degraded through abiotic oxidative processes. Exposure to ultraviolet (UV) light can initiate these reactions by promoting the formation of free radicals. core.ac.uk These highly reactive species can trigger autoxidation chain reactions, particularly in the presence of lipids, a process known as lipid peroxidation. This leads to the formation of unstable hydroperoxides, which can further decompose into a variety of secondary products, including aldehydes. This type of photosensitized oxidation can significantly contribute to the degradation of the compound in environments exposed to sunlight. core.ac.uk

Microbial Catabolism (e.g., Pseudomonas spp., via β-oxidation)

Metabolic Fate in Biological Systems

In biological systems, such as mammals, this compound is readily metabolized. The primary metabolic event is hydrolysis, followed by the independent processing of the resulting alcohol and acid.

Upon ingestion, esters like this compound are rapidly broken down by enzymes. inchem.org Carboxylesterases, which are abundant in various tissues, particularly the liver and intestinal mucosa, efficiently catalyze the hydrolysis of the ester bond. inchem.org This enzymatic action cleaves this compound into its parent molecules: citronellol and butyric acid. cymitquimica.cominchem.org Studies using simulated intestinal fluid have demonstrated the complete hydrolysis of similar terpene esters, indicating that little to no intact this compound is likely absorbed into the bloodstream. inchem.orgsoton.ac.uk

Following its release from the ester, citronellol enters metabolic pathways for alcohols and branched-chain hydrocarbons. The primary alcohol group can be oxidized first to an aldehyde (citronellal) and then to a carboxylic acid. mdpi.com

A significant metabolic route for compounds like citronellol is omega (ω)-oxidation. inchem.org This pathway, occurring primarily in the smooth endoplasmic reticulum of liver and kidney cells, involves enzymes from the cytochrome P450 family. nih.govwikipedia.org Omega-oxidation hydroxylates the terminal methyl group (the ω-carbon), which is furthest from the primary alcohol group. wikipedia.orgbyjus.com This newly formed hydroxyl group is then further oxidized to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.org This transformation increases the water solubility of the molecule, preparing it for excretion or further breakdown via β-oxidation from either end of the carbon chain. nih.govwikipedia.org

Table 2: Key Metabolic Pathways for Citronellol

| Pathway | Description | Key Enzymes | Typical Location | Ultimate Fate | Reference |

| Functional Group Oxidation | Oxidation of the primary alcohol group. | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Cytosol | Formation of Citronellic Acid | mdpi.com |

| Omega (ω)-Oxidation | Oxidation of the terminal methyl group to a carboxylic acid. | Cytochrome P450 monooxygenases | Smooth Endoplasmic Reticulum (Liver, Kidney) | Formation of a dicarboxylic acid, enhanced water solubility for excretion. | inchem.orgwikipedia.org |

| Epoxidation | Oxidation of the carbon-carbon double bond. | Cytochrome P450 monooxygenases | Liver | Formation of an epoxide, which can be further metabolized. | mdpi.com |

The butyrate (butyric acid) component is a well-characterized short-chain fatty acid (SCFA) with significant biological roles. While it is released from the hydrolysis of this compound, butyrate is more commonly known as a primary metabolite produced by the anaerobic fermentation of dietary fibers by the gut microbiota. frontiersin.orghealthpath.comnih.gov

Role in Energy Metabolism : Butyrate serves as the principal energy source for colonocytes, the epithelial cells lining the colon. healthpath.comnih.gov It is readily taken up by these cells and undergoes β-oxidation within the mitochondria to produce acetyl-CoA. nih.gov This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP, fulfilling a substantial portion of the energy requirements of the colonic epithelium. nih.gov

Epigenetic Modulation : Beyond its role as an energy substrate, butyrate is a potent epigenetic modulator. It functions as a histone deacetylase (HDAC) inhibitor. nih.govplos.orgresearchgate.netd-nb.info Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that generally represses gene transcription. d-nb.info By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of various genes. nih.govplos.org This mechanism underlies many of butyrate's effects on cell proliferation, differentiation, and inflammation. researchgate.netd-nb.info

Table 3: Biological Roles of the Butyrate Moiety

| Biological Function | Mechanism | Cellular Impact | Reference |

| Energy Source | Undergoes mitochondrial β-oxidation and enters the TCA cycle. | Provides the primary fuel for colonocytes, supporting gut barrier integrity. | healthpath.comnih.gov |

| Epigenetic Regulation | Inhibits the activity of histone deacetylase (HDAC) enzymes. | Leads to histone hyperacetylation, altering chromatin structure and modulating gene expression. | nih.govplos.orgresearchgate.netd-nb.info |

Advanced Analytical Methodologies for Citronellyl Butyrate Research

Chromatographic Techniques

Chromatography is fundamental to the separation and analysis of volatile compounds like citronellyl butyrate (B1204436) from intricate mixtures.

Gas Chromatography (GC) is a cornerstone technique for monitoring the synthesis of citronellyl esters and for the quantification of the final products. In the lipase-catalyzed synthesis of flavor esters, GC is utilized to track the conversion of substrates, such as citronellol (B86348) and a suitable acyl donor, into the desired ester. For instance, in the enzymatic synthesis of citronellyl esters, reaction progress and conversion rates are regularly monitored using GC. scielo.brscribd.com This allows for the optimization of reaction conditions, including temperature, molar ratio of reactants, and enzyme concentration, to achieve high yields. researchgate.net

Quantification of citronellyl butyrate is typically performed using a GC system equipped with a Flame Ionization Detector (FID). slu.se By using an internal or external standard, the concentration of the produced ester can be accurately determined. This quantitative data is crucial for assessing the efficiency of different synthesis strategies, such as comparing esterification and transesterification reactions. scielo.brscribd.comresearchgate.net

Table 1: GC Parameters for Volatile Compound Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Column | HP5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | slu.se |

| Oven Temperature Program | Initial 60°C (4 min), ramp 1°C/min to 64°C, then 2.5°C/min to 155°C | slu.se |

| Injector Temperature | 250°C | slu.se |

| Detector (FID) Temperature | 275°C | slu.se |

| Carrier Gas | Helium | slu.se |

| Flow Rate | 1 ml/min | slu.se |

| Injection Mode | Split (100:1) | slu.se |

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the definitive identification and structural confirmation of this compound. The gas chromatograph separates the volatile compounds in a mixture, and the mass spectrometer then fragments the individual compounds, producing a unique mass spectrum that acts as a chemical fingerprint. cabidigitallibrary.org

GC-MS analysis has been successfully used to identify this compound in the volatile profiles of various plants, including jabuticaba fruits (Plinia sp.) and in the methanolic extract of Aloe vera. cabidigitallibrary.orgmdpi.com In studies involving the synthesis of citronellyl esters, GC-MS is the final analytical step to confirm the identity of the purified product. scielo.brscribd.comresearchgate.net The obtained mass spectrum is compared with reference spectra available in databases like the National Institute of Standard and Technology (NIST) library for positive identification. cabidigitallibrary.orgnist.gov

The Human Metabolome Database provides predicted GC-MS spectral data for citronellyl isobutyrate, a related compound, which illustrates the type of information used for identification, including the molecular ion peak and characteristic fragmentation patterns. This predictive data serves as a guide, though experimental evidence is required for definitive confirmation.

Table 2: GC-MS Parameters for Citronellyl Ester Identification

| Parameter | Value/Description | Source |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | scribd.comcabidigitallibrary.org |

| Ionization Energy | 70 eV | scribd.com |

| Mass Scan Range | 40-500 m/z or 50-500 Da | scribd.comcabidigitallibrary.org |

| Ion Source Temperature | 200°C - 260°C | scribd.comcabidigitallibrary.org |

| Data Comparison | NIST Database | cabidigitallibrary.org |

In the context of research on plants or fruits containing this compound, HPLC is used to obtain a comprehensive metabolic profile, analyzing compounds that are not amenable to GC analysis. mdpi.comresearchgate.net This includes the quantification of sugars, organic acids, and polyphenols, providing a fuller understanding of the fruit's chemical composition and flavor quality. mdpi.comresearchgate.net While direct analysis of this compound metabolites via HPLC is not prominently featured in the reviewed literature, the technique is essential for characterizing the broader metabolic landscape of the source organism.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Confirmation

Spectroscopic and Spectrometric Characterization

Spectroscopic methods provide detailed information about the molecular structure of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the precise molecular structure of synthesized or isolated compounds. Following purification, ¹H NMR and ¹³C NMR are used to confirm the structure of citronellyl esters. scielo.brscribd.comresearchgate.net The chemical shifts (δ), coupling constants (J), and signal integrations in the NMR spectra provide unambiguous evidence of the connectivity of atoms within the molecule. d-nb.infocore.ac.uk

For example, in the lipase-catalyzed synthesis of citronellyl esters, the structures of the resulting products were elucidated by ¹H and ¹³C NMR. scielo.brscribd.comresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can further resolve complex structures by showing correlations between protons and carbons. scielo.brcore.ac.uk This level of structural detail is critical for confirming that the desired ester has been formed and is free of isomeric impurities.

Table 3: NMR Data for a Citronellyl Ester (Propionate Example)

| Nucleus | Technique | Key Observations | Source |

|---|---|---|---|

| ¹H | 1D NMR | Provides information on the chemical environment of each proton. | scielo.br |

| ¹³C | 1D NMR | Identifies all unique carbon atoms in the molecule. | scielo.br |

| ¹H, ¹³C | HMBC | Shows long-range correlations between protons and carbons, confirming the ester linkage. | scielo.br |

Volatile Compound Profiling

Understanding the complete mixture of volatile organic compounds (VOCs) is crucial for fields like food science and chemical ecology. This compound is often one of many components in a complex aroma profile. Techniques for volatile compound profiling aim to identify and quantify the array of volatiles emitted from a sample.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a widely used method for this purpose. mdpi.comnih.govresearchgate.net This technique involves exposing a coated fiber to the headspace above a sample (e.g., fruit puree or plant material) to adsorb the volatile compounds. mdpi.com The fiber is then inserted into the GC injector, where the volatiles are desorbed and analyzed. mdpi.com This method has been used to identify this compound as an exclusive VOC in 'Sabará' jabuticaba, contributing to its fruity, sweet, and rose-like aroma notes. mdpi.com Untargeted volatile profiling can reveal key compounds that differ between cultivars or under different conditions, such as herbivory. nih.govresearchgate.netnih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Organic Compound (VOC) Capture